N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Chemical Reactions Analysis
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Scientific Research Applications
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new antibacterial and antifungal agents.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways. The compound’s ability to inhibit certain enzymes or block receptors contributes to its biological activities .
Comparison with Similar Compounds
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide can be compared with other thiazole derivatives such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substituents and specific biological targets.
N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides: These compounds are known for their GK activation potency and are used in the development of antidiabetic agents
This compound stands out due to its unique combination of substituents, which contribute to its specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-11(2)25-14-6-3-12(4-7-14)18(24)23-19-22-17(10-26-19)15-8-5-13(20)9-16(15)21/h3-11H,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDQLGQQBXTSKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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